H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA

描述

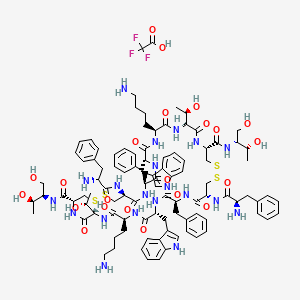

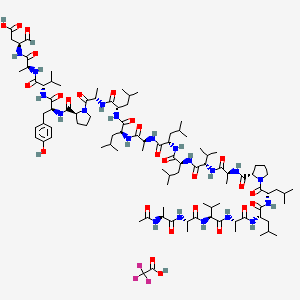

The compound “H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA” is a synthetic peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is designed for various research and industrial applications due to its unique properties.

作用机制

Target of Action

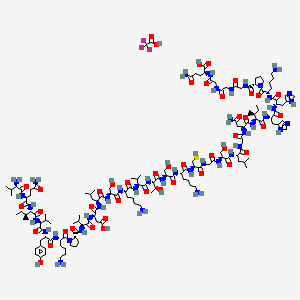

The primary target of the Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is the microtubule-binding domain of the water-soluble tau protein . This domain plays a crucial role in the formation of the neuropathological filament .

Mode of Action

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate interacts with its target through its amphipathic helical structure . This structure is responsible for the formation of the neuropathological filament .

Biochemical Pathways

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate affects the microtubule-associated protein (MAP) family . This family is involved in the pathogenesis of Alzheimer’s disease .

Result of Action

The result of the action of the Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is the formation of the neuropathological filament . This filament formation is a key event in the pathogenesis of Alzheimer’s disease .

生化分析

Biochemical Properties

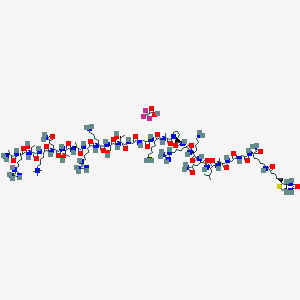

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly those associated with the microtubule-associated protein (MAP) family .

Cellular Effects

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is localized in specific compartments or organelles within the cell. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is added step-by-step in a specific sequence. The amino acids are protected by temporary protecting groups to prevent unwanted reactions. The peptide chain is elongated by coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

In industrial settings, large-scale peptide synthesis is achieved using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation or acetylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Phosphorylation can be achieved using adenosine triphosphate (ATP) and kinases.

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, such as phosphorylated or acetylated peptides.

科学研究应用

This peptide has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Serves as a tool for investigating protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.

Industry: Utilized in the development of biomaterials and biosensors.

相似化合物的比较

Similar Compounds

H-Gly-His-Lys: A shorter peptide with similar basic residues.

H-Ala-Gly-Ser: A peptide with different amino acid composition but similar length.

H-Cys-Gly-Ser: Contains cysteine, glycine, and serine, similar to the target peptide.

Uniqueness

The uniqueness of this peptide lies in its specific sequence and combination of amino acids, which confer distinct properties and functionalities. The presence of multiple lysine residues enhances its solubility and binding capabilities, making it suitable for various applications.

This detailed article provides a comprehensive overview of the compound “H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

属性

IUPAC Name |

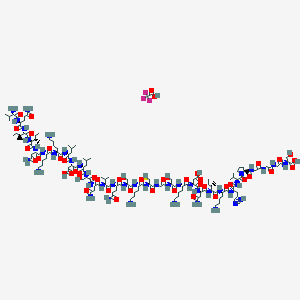

(2S)-5-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H236N42O42S.C2HF3O2/c1-18-76(15)115(138(221)173-93(54-81-58-153-69-160-81)126(209)171-92(53-80-57-152-68-159-80)125(208)168-86(32-22-26-46-146)141(224)184-48-28-34-100(184)132(215)158-60-106(195)154-59-105(194)155-61-107(196)161-88(143(226)227)41-43-103(149)192)182-128(211)94(55-104(150)193)162-108(197)62-156-118(201)89(50-70(3)4)169-129(212)96(64-186)163-109(198)63-157-119(202)99(67-228)177-120(203)83(30-20-24-44-144)164-131(214)98(66-188)176-140(223)117(78(17)189)183-137(220)114(75(13)14)178-121(204)84(31-21-25-45-145)165-130(213)97(65-187)175-123(206)90(51-71(5)6)170-127(210)95(56-110(199)200)174-135(218)112(73(9)10)179-133(216)101-35-29-49-185(101)142(225)87(33-23-27-47-147)167-124(207)91(52-79-36-38-82(190)39-37-79)172-136(219)113(74(11)12)180-139(222)116(77(16)19-2)181-122(205)85(40-42-102(148)191)166-134(217)111(151)72(7)8;3-2(4,5)1(6)7/h36-39,57-58,68-78,83-101,111-117,186-190,228H,18-35,40-56,59-67,144-147,151H2,1-17H3,(H2,148,191)(H2,149,192)(H2,150,193)(H,152,159)(H,153,160)(H,154,195)(H,155,194)(H,156,201)(H,157,202)(H,158,215)(H,161,196)(H,162,197)(H,163,198)(H,164,214)(H,165,213)(H,166,217)(H,167,207)(H,168,208)(H,169,212)(H,170,210)(H,171,209)(H,172,219)(H,173,221)(H,174,218)(H,175,206)(H,176,223)(H,177,203)(H,178,204)(H,179,216)(H,180,222)(H,181,205)(H,182,211)(H,183,220)(H,199,200)(H,226,227);(H,6,7)/t76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-,114-,115-,116-,117-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDIWXEJDZZPH-WZKSCJFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H237F3N42O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)